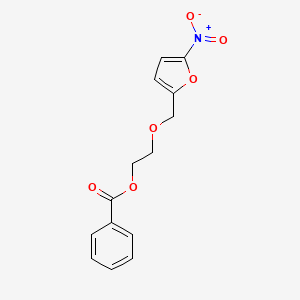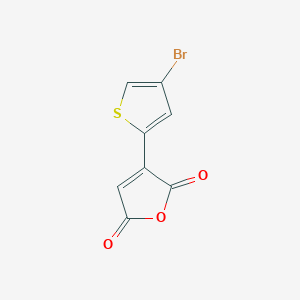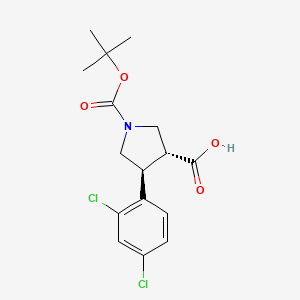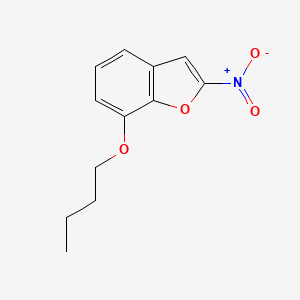![molecular formula C6H6N4O B12892512 6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
6-Methylpyrazolo[1,5-a]imidazol-7-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxime functional group adds to its reactivity and potential for forming derivatives with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-4-methylpyrazole with glyoxal in the presence of an acid catalyst can yield the imidazo[1,2-b]pyrazole core.
Introduction of the Oxime Group: The oxime group can be introduced by reacting the imidazo[1,2-b]pyrazole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydrogen atoms on the imidazo[1,2-b]pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent. The oxime group can enhance the binding affinity to biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The imidazo[1,2-b]pyrazole core can also participate in π-π stacking and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazo[1,2-b]pyrazol-7-amine,1-methyl-
- 1H-Imidazo[1,2-b]pyrazol-2-ol,7-amino-6-methyl-
- 1H-Imidazo[1,2-b]pyrazol-2(3H)-one,6-(1,1-dimethylethyl)-3-ethyl-
Uniqueness
6-Methyl-7H-imidazo[1,2-b]pyrazol-7-one oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential for forming derivatives with diverse biological activities. The combination of the imidazo[1,2-b]pyrazole core and the oxime group makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-methyl-7-nitroso-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H6N4O/c1-4-5(9-11)6-7-2-3-10(6)8-4/h2-3,8H,1H3 |
InChI Key |
OWPJEWSVVQIBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)



![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)



![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
